Cas no 10154-76-4 (3-[(4-Methylphenyl)sulfonyl]propanoic acid)
3-[(4-Methylphenyl)sulfonyl]propanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-Tosylpropanoic acid
- 3-(Toluene-4-sulfonyl)-propionic acid
- 3-[(4-methylphenyl)sulfonyl]propanoic acid(SALTDATA: FREE)
- Propanoic acid,3-[(4-methylphenyl)sulfonyl]-
- 3-(p-tolylsulfonyl)propionic acid
- 3-(Toluol-4-sulfonyl)-propionsaeure
- 3-[(4-methylphenyl)sulfonyl]propanoic acid
- 3-p-Tolylsulfon-propionsaeure
- AC1LFNAX
- AC1Q2LFZ
- AC1Q2LG0
- AC1Q6TYH
- Enamine_003547
- F1900-0032
- 3-[(4-Methylphenyl)sulfonyl]propanoic acid
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- MDL: MFCD00222077
- Inchi: 1S/C10H12O4S/c1-8-2-4-9(5-3-8)15(13,14)7-6-10(11)12/h2-5H,6-7H2,1H3,(H,11,12)
- InChI Key: HXZLEMZJRUFEKH-UHFFFAOYSA-N
- SMILES: S(C1C=CC(C)=CC=1)(CCC(=O)O)(=O)=O
Computed Properties
- Exact Mass: 227.03783
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
Experimental Properties
- Boiling Point: 459.8°C at 760 mmHg
- PSA: 71.44
3-[(4-Methylphenyl)sulfonyl]propanoic acid Security Information
- Storage Condition:Sealed in dry,2-8°C
3-[(4-Methylphenyl)sulfonyl]propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 027844-250mg |
3-(Toluene-4-sulfonyl)-propionic acid |
10154-76-4 | 95% | 250mg |
£80.00 | 2022-02-28 | |
| Fluorochem | 027844-1g |
3-(Toluene-4-sulfonyl)-propionic acid |
10154-76-4 | 95% | 1g |
£144.00 | 2022-02-28 | |
| Fluorochem | 027844-5g |
3-(Toluene-4-sulfonyl)-propionic acid |
10154-76-4 | 95% | 5g |
£391.00 | 2022-02-28 | |
| TRC | B400075-50mg |
3-[(4-Methylphenyl)sulfonyl]propanoic Acid |
10154-76-4 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B400075-100mg |
3-[(4-Methylphenyl)sulfonyl]propanoic Acid |
10154-76-4 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B400075-500mg |
3-[(4-Methylphenyl)sulfonyl]propanoic Acid |
10154-76-4 | 500mg |
$ 160.00 | 2022-06-07 | ||
| abcr | AB218323-250 mg |
3-[(4-Methylphenyl)sulfonyl]propanoic acid, 95%; . |
10154-76-4 | 95% | 250 mg |
€168.30 | 2023-07-20 | |
| abcr | AB218323-250mg |
3-[(4-Methylphenyl)sulfonyl]propanoic acid, 95%; . |
10154-76-4 | 95% | 250mg |
€168.30 | 2025-02-21 | |
| eNovation Chemicals LLC | Y1002978-5g |
3-tosylpropanoic acid |
10154-76-4 | 95% | 5g |
$500 | 2024-07-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1289012-50mg |
3-(4-Methylbenzenesulfonyl)propanoic acid |
10154-76-4 | 95+% | 50mg |
¥1128 | 2023-04-17 |
3-[(4-Methylphenyl)sulfonyl]propanoic acid Suppliers
3-[(4-Methylphenyl)sulfonyl]propanoic acid Related Literature
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
Additional information on 3-[(4-Methylphenyl)sulfonyl]propanoic acid
Comprehensive Analysis of 3-[(4-Methylphenyl)sulfonyl]propanoic acid (CAS No. 10154-76-4): Properties, Applications, and Industry Trends
3-[(4-Methylphenyl)sulfonyl]propanoic acid (CAS No. 10154-76-4) is an organosulfur compound with a molecular formula of C10H12O4S. This sulfonyl-based carboxylic acid derivative has garnered significant attention in pharmaceutical and chemical research due to its unique structural features. The compound's 4-methylphenyl group and propanoic acid moiety make it a versatile intermediate for synthesizing more complex molecules. Recent studies highlight its potential in developing enzyme inhibitors and biocompatible materials, aligning with the growing demand for sustainable chemistry solutions.
In the context of green chemistry trends, researchers are exploring 10154-76-4 as a building block for biodegradable polymers. Its balanced hydrophilicity and lipophilicity, attributed to the sulfonyl bridge and carboxylic acid terminus, enable applications in drug delivery systems. The compound's thermal stability (decomposition point >200°C) and moderate water solubility (≈1.2 g/L at 25°C) make it suitable for controlled-release formulations, a hot topic in pharmaceutical technology forums.
The synthesis of 3-[(4-Methylphenyl)sulfonyl]propanoic acid typically involves sulfonylation of p-toluenesulfonyl chloride with acrylic acid derivatives, followed by oxidation. This process has been optimized to achieve yields exceeding 85% in recent flow chemistry applications, addressing industry demands for process intensification. Analytical characterization via HPLC-MS and NMR spectroscopy confirms its high purity (>98%), meeting stringent requirements for fine chemical applications.
Emerging research connects 10154-76-4 to metalloproteinase modulation, with computational studies suggesting binding affinity to zinc-dependent enzymes. This positions the compound as a candidate for targeted therapeutics in tissue remodeling applications. Its electron-withdrawing sulfone group enhances stability against metabolic degradation, a property valued in prodrug design strategies frequently searched in medicinal chemistry databases.
From an industrial perspective, 3-[(4-Methylphenyl)sulfonyl]propanoic acid serves as a precursor for UV-stabilizing additives in polymers. The methylphenyl moiety absorbs UV-B radiation (280-315 nm), while the sulfonylpropanoate group improves material compatibility. This dual functionality responds to market needs for multifunctional additives in packaging materials, a sector experiencing 6.2% annual growth according to recent market analyses.
Quality control protocols for CAS 10154-76-4 emphasize residual solvent monitoring (<0.1% by GC) and heavy metal content limits (<10 ppm), reflecting heightened regulatory scrutiny in specialty chemicals. Advanced purification techniques like crystallization from ethyl acetate/n-hexane mixtures ensure compliance with pharmacopeial standards, a critical consideration for GMP-certified manufacturers.
In material science, derivatives of 3-[(4-Methylphenyl)sulfonyl]propanoic acid demonstrate promise for ionic liquid formulations. The compound's ability to form hydrogen-bonded networks through its carboxyl and sulfonyl groups enables design of task-specific electrolytes for energy storage devices, aligning with global trends in renewable energy technologies.
Environmental fate studies indicate 10154-76-4 undergoes photolytic degradation (t1/2 = 14 days under simulated sunlight) via cleavage of the C-S bond. This data supports its classification as a readily degradable substance under OECD 301 guidelines, addressing sustainability concerns in chemical product development. Such properties contribute to its inclusion in green chemistry toolkits increasingly adopted by research institutions.
The compound's structure-activity relationships continue to be explored through QSAR modeling, particularly for anti-inflammatory applications. Docking studies reveal favorable interactions with COX-2 active sites (binding energy -8.2 kcal/mol), making it a scaffold of interest for NSAID development. These findings respond to frequent queries about next-generation analgesic candidates in medicinal chemistry forums.
Handling 3-[(4-Methylphenyl)sulfonyl]propanoic acid requires standard laboratory precautions, with recommended storage at 2-8°C in amber glass containers to prevent photochemical degradation. Its acid dissociation constant (pKa ≈ 3.8) suggests moderate corrosivity, necessitating PPE during bulk processing, a topic regularly addressed in chemical safety training modules.
Market intelligence indicates steady demand growth (CAGR 4.3%) for 10154-76-4, driven by expanding applications in electronic chemicals and agrochemical intermediates. Custom synthesis services now offer isotope-labeled versions (e.g., 13C-enriched) for metabolic pathway studies, reflecting the compound's relevance in mechanistic toxicology research.
Recent patent analyses show increasing claims incorporating 3-[(4-Methylphenyl)sulfonyl]propanoic acid derivatives in bioconjugation techniques for antibody-drug conjugates (ADCs). The sulfone linker chemistry enables stable yet cleavable connections to biological vectors, addressing a key challenge in targeted cancer therapies development.
In academic settings, CAS 10154-76-4 serves as a model compound for teaching retrosynthetic analysis, demonstrating convergent synthesis strategies. Its straightforward purification and characterization make it ideal for undergraduate organic chemistry laboratories, coinciding with pedagogical shifts toward research-based learning.
The compound's crystallographic data (monoclinic, space group P21/c) reveals interesting supramolecular interactions through carboxyl dimerization and arene-sulfone stacking. Such structural insights inform the design of molecular crystals with tailored properties, a frontier area in materials informatics.
Looking ahead, 3-[(4-Methylphenyl)sulfonyl]propanoic acid is poised to play a role in circular economy initiatives through its potential as a chemical recycling intermediate. Life cycle assessments suggest opportunities to incorporate bio-based feedstocks in its production, responding to industry commitments to net-zero manufacturing.
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